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Compound of Interest

Compound Name:
4-Hydroxy-4-(6-methoxypyridin-3-

YL)cyclohexanone

Cat. No.: B1443250 Get Quote

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Abstract
This document provides a comprehensive technical overview of 4-Hydroxy-4-(6-
methoxypyridin-3-YL)cyclohexanone, a heterocyclic compound with significant potential as a

building block in medicinal chemistry. The guide covers its chemical identity, physicochemical

properties, a proposed synthetic route, and a workflow for its analytical characterization. While

this molecule is cataloged by several chemical suppliers, detailed experimental data remains

scarce in peer-reviewed literature. Therefore, this guide integrates available data with

established chemical principles to offer scientifically grounded insights for researchers. The

presence of a tertiary alcohol on a cyclohexanone scaffold, combined with a methoxypyridine

moiety, presents a unique three-dimensional structure and a rich chemical functionality for

elaboration in drug discovery programs.

Nomenclature and Chemical Structure
The unique structure of this compound, featuring a substituted pyridine ring attached to a

cyclohexanone core, is key to its utility.

IUPAC Name: 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]

CAS Number: 708273-57-8[1][2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1443250?utm_src=pdf-interest
https://www.benchchem.com/product/b1443250?utm_src=pdf-body
https://www.benchchem.com/product/b1443250?utm_src=pdf-body
https://www.benchchem.com/product/b1443250?utm_src=pdf-body
https://www.alfa-chemistry.com/product/4-hydroxy-4-6-methoxypyridin-3-yl-cas-708273-57-8-217455.html
https://www.alfa-chemistry.com/product/4-hydroxy-4-6-methoxypyridin-3-yl-cas-708273-57-8-217455.html
https://www.guidechem.com/encyclopedia/4-hydroxy-4-6-methoxypyridin-3-dic276904.html
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=80598
https://www.echemi.com/produce/pr220729148662-4-hydroxy-4-6-methoxypyridin-3-ylcyclohexan-1-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₁₂H₁₅NO₃[1][2][4]

Synonyms: 4-Hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexanone[4]

Chemical Structure:

Caption: 2D structure of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone.

Physicochemical Properties
The majority of available data on the physicochemical properties of this compound are

computationally predicted. These values provide useful estimates for experimental design,

such as selecting appropriate solvent systems for reactions and chromatography.

Property Value Source

Molecular Weight 221.25 g/mol [1][4]

Appearance
Assumed to be a solid at room

temperature
-

Boiling Point (predicted) 389.6 °C at 760 mmHg [1]

Density (predicted) 1.23 g/cm³ [1]

Polar Surface Area 59.42 Å² [2]

XLogP3 (predicted) 1.4 -

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 4 [2]

Rotatable Bonds 3 [2]

Note: Experimental data for properties such as melting point and solubility are not readily

available in public literature.

Proposed Synthesis Pathway
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While a specific published synthesis for 4-Hydroxy-4-(6-methoxypyridin-3-
YL)cyclohexanone is not available, a highly plausible and efficient route involves the

nucleophilic addition of a pyridinyl organometallic reagent to a protected cyclohexanedione.

This approach is a standard and robust method for creating tertiary alcohols.

Core Logic: The synthesis hinges on the Grignard reaction, a cornerstone of C-C bond

formation. To ensure selectivity, one of the ketones in the starting material, 1,4-

cyclohexanedione, must be protected. The methoxypyridine moiety is introduced via its

organomagnesium (Grignard) derivative, which then attacks the unprotected ketone. A final

deprotection step yields the target molecule.

Step-by-Step Protocol:
Protection of 1,4-Cyclohexanedione:

Rationale: To prevent the Grignard reagent from reacting non-selectively with both

carbonyl groups of 1,4-cyclohexanedione, one must be temporarily masked. An ethylene

glycol ketal is a common and reliable protecting group for ketones under neutral or basic

conditions.

Procedure:

1. Dissolve 1,4-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) in toluene.

2. Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

3. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

4. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

5. Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-

dioxaspiro[4.5]decan-8-one.

Formation of the Grignard Reagent:

Rationale: 5-bromo-2-methoxypyridine is converted into its corresponding Grignard

reagent, creating a potent carbon nucleophile.
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Procedure:

1. To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings

(1.2 eq).

2. Add a small crystal of iodine to initiate the reaction.

3. Slowly add a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous

tetrahydrofuran (THF) to the magnesium suspension.

4. The reaction is exothermic and should be maintained at a gentle reflux. If necessary,

gentle heating can be applied to sustain the reaction.

5. Continue stirring until the magnesium is consumed. The resulting dark solution is the

Grignard reagent.

Grignard Addition and Deprotection:

Rationale: The pyridinyl Grignard reagent attacks the unprotected ketone of 1,4-

dioxaspiro[4.5]decan-8-one. The subsequent acidic workup serves two purposes: to

protonate the intermediate alkoxide, forming the tertiary alcohol, and to hydrolyze the

ketal, restoring the second ketone.

Procedure:

1. Cool the Grignard reagent solution to 0 °C.

2. Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF.

3. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by

TLC.

4. Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

5. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect deprotection.
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6. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate.

7. Purify the crude product by column chromatography on silica gel to obtain 4-Hydroxy-4-
(6-methoxypyridin-3-YL)cyclohexanone.
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Protection (Ketal Formation)
(p-TSA, Toluene, Reflux)

1,4-Dioxaspiro[4.5]decan-8-one
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Grignard Reagent Formation
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Acidic Workup & Deprotection
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4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
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Caption: Proposed synthetic workflow for the target compound.
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Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the

synthesized compound.

Synthesized Crude Product
Thin Layer Chromatography (TLC)

- Assess reaction completion
- Select column conditions

Silica Gel Column Chromatography
- Isolate the pure compound Structural Confirmation

NMR Spectroscopy (¹H, ¹³C)
- Confirm connectivity and framework

Mass Spectrometry (MS)
- Determine molecular weight

Infrared (IR) Spectroscopy
- Identify functional groups (C=O, O-H)

Purity Assessment

HPLC/UPLC
- Quantify purity (>95%)

Elemental Analysis
- Confirm elemental composition

Characterized Compound

Click to download full resolution via product page

Caption: A standard workflow for the analytical characterization.

Predicted Spectral Characteristics:
¹H NMR: The spectrum is expected to show characteristic signals for the methoxy group

(~3.9 ppm, singlet), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm range), and

aliphatic protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton

will appear as a broad singlet.

¹³C NMR: Key signals would include the carbonyl carbon (~210 ppm), carbons of the pyridine

ring (110-165 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the

methoxy carbon (~55 ppm).

IR Spectroscopy: Strong absorption bands are expected for the hydroxyl (O-H) stretch

(~3400 cm⁻¹) and the ketone (C=O) stretch (~1715 cm⁻¹).

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be

observed at m/z 221 or 222, respectively, confirming the molecular weight.

Applications in Drug Discovery
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While no specific application for this compound is documented, its structural motifs are

prevalent in pharmacologically active molecules. The 6-methoxypyridine unit is found in

numerous CNS agents and kinase inhibitors, valued for its hydrogen bonding capability and

metabolic stability. The 4-hydroxycyclohexanone core provides a rigid, three-dimensional

scaffold that can position substituents in well-defined spatial orientations, which is critical for

optimizing interactions with biological targets.

This molecule serves as an excellent starting point for generating a library of derivatives

through:

Derivatization of the hydroxyl group: Esterification or etherification to explore new binding

interactions.

Modification of the ketone: Reductive amination to introduce new amine side chains or

conversion to other functional groups.

Substitution on the pyridine ring: Further functionalization if required.

Conclusion
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a valuable, yet under-characterized,

chemical entity. This guide provides a foundational understanding of its properties and a

practical framework for its synthesis and analysis. By leveraging established chemical

principles, researchers can confidently incorporate this versatile building block into their

discovery programs to explore novel chemical space and develop next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=80598
https://www.echemi.com/produce/pr220729148662-4-hydroxy-4-6-methoxypyridin-3-ylcyclohexan-1-one.html
https://www.benchchem.com/product/b1443250#physical-and-chemical-properties-of-4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone
https://www.benchchem.com/product/b1443250#physical-and-chemical-properties-of-4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone
https://www.benchchem.com/product/b1443250#physical-and-chemical-properties-of-4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone
https://www.benchchem.com/product/b1443250#physical-and-chemical-properties-of-4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1443250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

